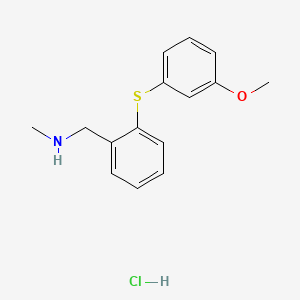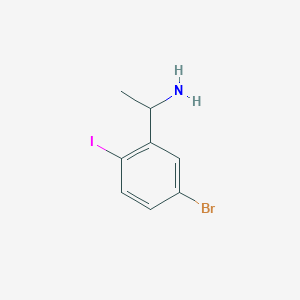
.beta-Penta-O-galloyl-D-glucose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
.beta-Penta-O-galloyl-D-glucose is a hydrolyzable tannin that belongs to the group of gallotannins. It is composed of five galloyl groups attached to a glucose molecule. This compound is found in various plants and has been studied for its wide range of biological activities, including anti-inflammatory, anti-cancer, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
.beta-Penta-O-galloyl-D-glucose can be synthesized through the esterification of glucose with gallic acid. The process involves the use of protective groups to ensure selective esterification at the desired positions on the glucose molecule. The reaction typically requires an acid catalyst and is carried out under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound often involves the extraction of the compound from natural sources such as pomegranate, sumac, and tree peony. The extraction process includes solvent extraction followed by purification using techniques like high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) .
Chemical Reactions Analysis
Types of Reactions
.beta-Penta-O-galloyl-D-glucose undergoes various chemical reactions, including:
Oxidation: Depending on the pH, the compound can undergo oxidation reactions.
Hydrolysis: The ester bonds in this compound can be hydrolyzed to release gallic acid and glucose.
Complexation: The compound can form complexes with metal ions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids, bases, and oxidizing agents. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound include gallic acid, glucose, and various oxidation products .
Scientific Research Applications
.beta-Penta-O-galloyl-D-glucose has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential anti-cancer and anti-diabetic effects.
Industry: Used in the development of natural antioxidants and preservatives .
Mechanism of Action
The mechanism of action of .beta-Penta-O-galloyl-D-glucose involves multiple molecular targets and pathways. It exerts its effects by:
Modulating Signaling Pathways: It affects pathways such as the GSK3β/β-catenin pathway, leading to apoptosis and autophagy in cancer cells.
Anti-inflammatory Effects: The compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
.beta-Penta-O-galloyl-D-glucose is unique due to its structure and wide range of biological activities. Similar compounds include:
Ellagitannins: These compounds also contain multiple galloyl groups but differ in their structural arrangement.
Other Gallotannins: Compounds like 1,2,3,4,6-pentakis-O-galloyl-beta-D-glucose share similar properties but may have different biological activities .
This compound stands out due to its potent anti-cancer and anti-inflammatory effects, making it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
[3,4,5,6-tetrakis[(3,4,5-trihydroxybenzoyl)oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H32O26/c42-17-1-12(2-18(43)28(17)52)36(57)62-11-27-33(64-37(58)13-3-19(44)29(53)20(45)4-13)34(65-38(59)14-5-21(46)30(54)22(47)6-14)35(66-39(60)15-7-23(48)31(55)24(49)8-15)41(63-27)67-40(61)16-9-25(50)32(56)26(51)10-16/h1-10,27,33-35,41-56H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYNZEYHSMRWBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H32O26 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
940.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-4-[5-[(4-chlorobenzyl)thio]-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]-6-methylpyrimidine](/img/structure/B12067234.png)


![N-[(quinolin-6-yl)methyl]oxetan-3-amine](/img/structure/B12067251.png)

![chromium(3+);2-[dodecyl(2-hydroxyethyl)amino]ethanol;hydron;4-(2-methylbutan-2-yl)-2-[[3-methyl-5-oxo-1-(3-sulfamoylphenyl)pyrazol-2-id-4-yl]diazenyl]-6-nitrophenolate](/img/structure/B12067255.png)



![4'-((1,7'-Dimethyl-2'-propyl-1H,1'H-[2,5'-bibenzo[d]imidazol]-1'-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12067290.png)

